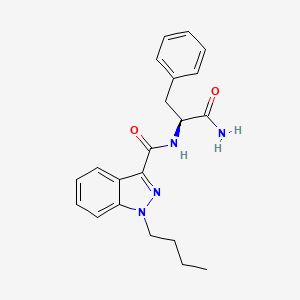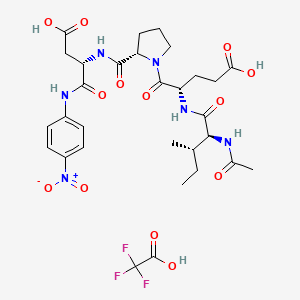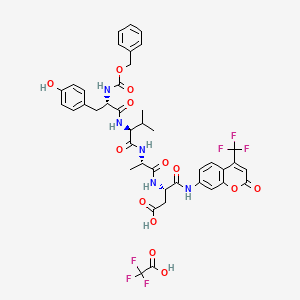
Z-VAD-AMC (acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-VAD-AMC (acetate) is a fluorogenic substrate specifically designed for caspase-1. Upon enzymatic cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, a fluorescent molecule that can be used to quantify caspase-1 activity. This compound is widely used in biochemical research to study apoptosis and other cell death mechanisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-AMC (acetate) involves multiple steps, starting with the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The final step involves the attachment of the 7-amino-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial Production Methods: Industrial production of Z-VAD-AMC (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions: Z-VAD-AMC (acetate) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The enzymatic cleavage reaction requires the presence of active caspase-1 and is typically carried out in buffered aqueous solutions at physiological pH. The reaction conditions are optimized to ensure maximum activity of caspase-1 .
Major Products: The major product of the enzymatic cleavage of Z-VAD-AMC (acetate) is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified using fluorescence spectroscopy .
科学研究应用
Z-VAD-AMC (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and the specificity of caspase-1.
Biology: Utilized in cell death assays to quantify caspase-1 activity and study apoptosis.
Medicine: Employed in drug discovery and development to screen for potential caspase-1 inhibitors.
Industry: Applied in the development of diagnostic assays and research kits for studying cell death mechanisms
作用机制
Z-VAD-AMC (acetate) exerts its effects by serving as a substrate for caspase-1. Upon cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, which fluoresces and can be quantified. This allows researchers to measure caspase-1 activity and study its role in apoptosis and other cellular processes. The molecular target of Z-VAD-AMC (acetate) is caspase-1, and the pathway involved is the caspase-mediated apoptotic pathway .
相似化合物的比较
- Z-DEVD-AMC (acetate)
- Z-LEHD-AMC (acetate)
- Z-IETD-AMC (acetate)
Comparison: Z-VAD-AMC (acetate) is unique in its specificity for caspase-1, whereas other similar compounds like Z-DEVD-AMC (acetate) and Z-LEHD-AMC (acetate) are substrates for different caspases. This specificity makes Z-VAD-AMC (acetate) particularly useful for studying caspase-1 activity and its role in apoptosis .
属性
分子式 |
C32H38N4O11 |
|---|---|
分子量 |
654.7 g/mol |
IUPAC 名称 |
acetic acid;(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9.C2H4O2/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20;1-2(3)4/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36);1H3,(H,3,4)/t18-,22-,26-;/m0./s1 |
InChI 键 |
SXYMXZONFDAVEL-FYPZEFOXSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)

![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)

![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)

![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)
![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
